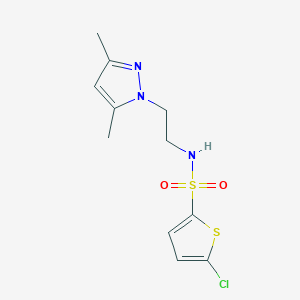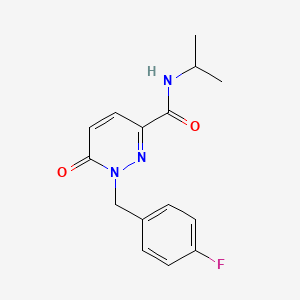![molecular formula C9H13NO B2816420 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1566161-52-1](/img/structure/B2816420.png)
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is characterized by a bicyclic structure, which includes a hydroxymethyl group and a carbonitrile group
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Safety and Hazards
This compound is classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation and respiratory irritation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves the reaction of bicyclo[2.2.1]heptane derivatives with suitable reagents to introduce the hydroxymethyl and carbonitrile groups. One common method involves the use of a Grignard reagent to introduce the hydroxymethyl group, followed by a cyanation reaction to form the carbonitrile group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Carboxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile.
Reduction: 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carbonitrile: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.
Uniqueness
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both a hydroxymethyl and a carbonitrile group on a bicyclic framework. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Propiedades
IUPAC Name |
2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,11H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXROESQZPLWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

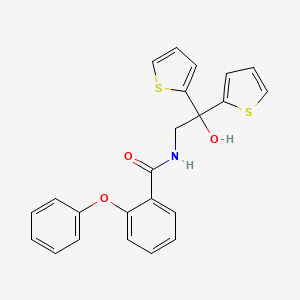
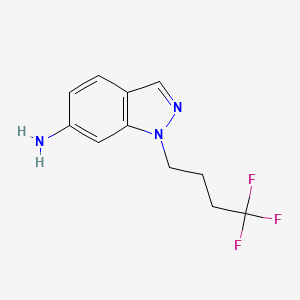
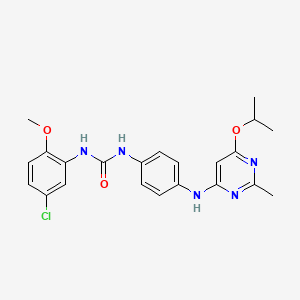
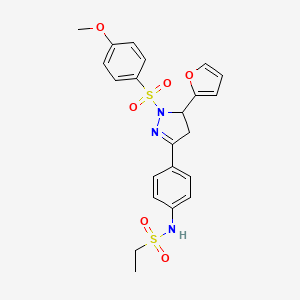
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2816345.png)

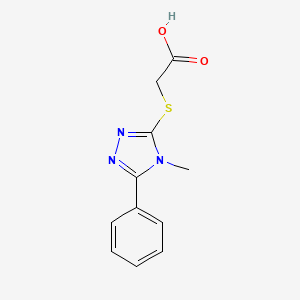
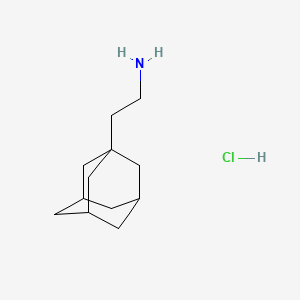
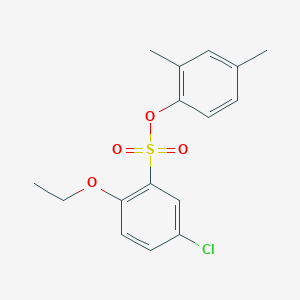
![N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2816353.png)
